molecular formula C9H10F3N3O3 B2809633 ethyl (3Z)-3-[(2-cyanoacetyl)hydrazinylidene]-4,4,4-trifluorobutanoate CAS No. 477862-17-2

ethyl (3Z)-3-[(2-cyanoacetyl)hydrazinylidene]-4,4,4-trifluorobutanoate

Cat. No.: B2809633
CAS No.: 477862-17-2
M. Wt: 265.192
InChI Key: YNLXOGBEIQKEGG-NSIKDUERSA-N
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Description

Ethyl (3Z)-3-[(2-cyanoacetyl)hydrazinylidene]-4,4,4-trifluorobutanoate is a fluorinated organic compound characterized by a trifluorobutanoate ester backbone and a (3Z)-configured hydrazinylidene moiety linked to a cyanoacetyl group. This structure confers unique electronic and steric properties, making it relevant in pharmaceutical and synthetic chemistry. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the cyanoacetyl-hydrazinylidene moiety may contribute to bioactivity, such as antiviral or enzyme inhibitory effects .

Properties

IUPAC Name

ethyl (3Z)-3-[(2-cyanoacetyl)hydrazinylidene]-4,4,4-trifluorobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3N3O3/c1-2-18-8(17)5-6(9(10,11)12)14-15-7(16)3-4-13/h2-3,5H2,1H3,(H,15,16)/b14-6-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNLXOGBEIQKEGG-NSIKDUERSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=NNC(=O)CC#N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C/C(=N/NC(=O)CC#N)/C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (3Z)-3-[(2-cyanoacetyl)hydrazinylidene]-4,4,4-trifluorobutanoate typically involves the reaction of ethyl 4,4,4-trifluoroacetoacetate with cyanoacetic acid hydrazide. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may include the use of catalysts to accelerate the reaction and improve the overall yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl (3Z)-3-[(2-cyanoacetyl)hydrazinylidene]-4,4,4-trifluorobutanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the hydrazone moiety to hydrazine derivatives.

    Substitution: The cyano group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Oxo derivatives of the original compound.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted products depending on the nucleophile used.

Scientific Research Applications

Ethyl (3Z)-3-[(2-cyanoacetyl)hydrazinylidene]-4,4,4-trifluorobutanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl (3Z)-3-[(2-cyanoacetyl)hydrazinylidene]-4,4,4-trifluorobutanoate involves its interaction with various molecular targets. The hydrazone moiety can form hydrogen bonds and interact with biological macromolecules, while the cyano group can participate in nucleophilic addition reactions. The trifluorobutanoate ester enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and cellular components.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Hydrazinylidene-Containing Derivatives

Compounds featuring hydrazinylidene groups, such as diketopiperazine derivatives from marine actinomycetes (e.g., (3Z,6S)-3-benzylidene-6-isobutylpiperazine-2,5-dione), share structural similarities in their unsaturated hydrazine-derived frameworks. However, the target compound differs in its ester-linked trifluorobutanoate chain and cyanoacetyl substituent, which are absent in diketopiperazines. These structural differences correlate with distinct bioactivities: diketopiperazines exhibit antiviral activity against H1N1 (IC₅₀ = 6.8–41.5 μM) , while the target compound’s activity remains uncharacterized in the provided evidence.

Table 1: Comparison of Hydrazinylidene-Containing Compounds
Compound Core Structure Key Substituents Bioactivity (IC₅₀) Reference
Target Compound Trifluorobutanoate ester Cyanoacetyl-hydrazinylidene Not reported
(3Z,6S)-3-Benzylidene-6-isobutylpiperazine-2,5-dione Piperazine-2,5-dione Benzylidene, isobutyl Anti-H1N1 (28.9 ± 2.2 μM)
Albonoursin Piperazine-2,5-dione Benzylidene, methyl Anti-H1N1 (6.8 ± 1.5 μM)

Fluorinated Esters

The trifluorobutanoate ester group in the target compound distinguishes it from non-fluorinated or differently substituted esters. For example:

  • Ethyl aroylacetates (e.g., 3a–3g in ) feature aryl substituents instead of cyanoacetyl-hydrazinylidene, which may alter electronic properties and biological target interactions.
Table 2: Fluorinated Esters and Their Properties
Compound Substituents Fluorine Content Key Applications Reference
Target Compound Cyanoacetyl-hydrazinylidene 3×F Synthetic intermediate?
Ethyl 4,4,4-trifluorocrotonate Crotonate chain 3×F Polymer chemistry
Ethyl 3,4-dimethoxyphenylacetate Methoxy-substituted aryl 0×F Drug precursor

Cyanoacetyl-Containing Compounds

The cyanoacetyl group in the target compound is synthetically versatile, as seen in , where ethyl cyanoacetate is used to synthesize pyran derivatives. However, the target compound’s hydrazinylidene linkage may confer unique reactivity compared to cyanoacetate-based intermediates like ethyl 2-amino-6-(5-amino-3-hydroxy-1H-pyrazol-1-yl)-5-cyano-4-phenyl-4H-pyran-3-carboxylate (11b in ).

Pharmacological Potential and Fluorine’s Role

Fluorine’s incorporation in pharmaceuticals () suggests the trifluorobutanoate group in the target compound could enhance bioavailability and resistance to oxidative metabolism. However, its bioactivity profile requires further investigation, as current evidence focuses on structurally distinct fluorinated drugs (e.g., antimalarials or antivirals).

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